(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol
Overview
Description
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol is a chemical compound that features a pyridine ring substituted with a trifluoromethylphenyl group and a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with 2-pyridylmagnesium bromide, followed by reduction of the resulting intermediate. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
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Step 1: Formation of the Intermediate
Reagents: 4-(Trifluoromethyl)benzaldehyde, 2-pyridylmagnesium bromide
Conditions: Anhydrous ether, inert atmosphere (e.g., nitrogen or argon)
Reaction: The Grignard reagent (2-pyridylmagnesium bromide) reacts with 4-(trifluoromethyl)benzaldehyde to form the corresponding alcohol intermediate.
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Step 2: Reduction
Reagents: Sodium borohydride or lithium aluminum hydride
Conditions: Anhydrous ethanol or tetrahydrofuran (THF)
Reaction: The intermediate is reduced to this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)carboxylic acid
Reduction: (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methane
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and inflammatory diseases.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of (6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)amine: Similar structure but with an amine group instead of a methanol group.
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methane: Similar structure but with a methane group instead of a methanol group.
Uniqueness
(6-(4-(Trifluoromethyl)phenyl)pyridin-2-yl)methanol is unique due to the presence of both a trifluoromethyl group and a methanol group, which confer distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the methanol group provides a site for further chemical modifications.
Properties
IUPAC Name |
[6-[4-(trifluoromethyl)phenyl]pyridin-2-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-6-4-9(5-7-10)12-3-1-2-11(8-18)17-12/h1-7,18H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFFJXITEYFNKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C2=CC=C(C=C2)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647055 | |
Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
648439-11-6 | |
Record name | {6-[4-(Trifluoromethyl)phenyl]pyridin-2-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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